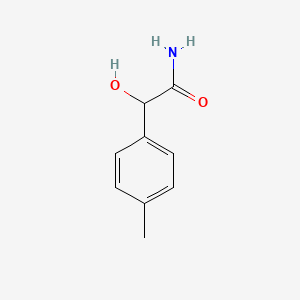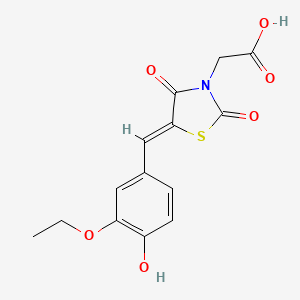
(Z)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (Z)-2-(5-(3-éthoxy-4-hydroxybenzylidène)-2,4-dioxothiazolidin-3-yl)acétique est un composé organique synthétique caractérisé par sa structure unique, qui comprend un cycle thiazolidine et un groupe benzylidène. Ce composé a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (Z)-2-(5-(3-éthoxy-4-hydroxybenzylidène)-2,4-dioxothiazolidin-3-yl)acétique implique généralement la condensation de la 3-éthoxy-4-hydroxybenzaldéhyde avec la thiazolidine-2,4-dione en présence d’un catalyseur approprié. La réaction est réalisée sous reflux dans un solvant approprié, tel que l’éthanol ou le méthanol, pour obtenir le produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, afin d’obtenir des rendements et une pureté plus élevés à l’échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la partie hydroxybenzylidène, conduisant à la formation de dérivés de la quinone.
Réduction : La réduction du groupe benzylidène peut produire le composé benzylique correspondant.
Substitution : Le groupe éthoxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : Dérivés benzyliques.
Substitution : Divers dérivés benzylidènes substitués.
Applications de la recherche scientifique
Chimie
En chimie, l’acide (Z)-2-(5-(3-éthoxy-4-hydroxybenzylidène)-2,4-dioxothiazolidin-3-yl)acétique est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de nouvelles voies.
Biologie
Le composé a montré des activités biologiques potentielles, notamment des propriétés anti-inflammatoires et antioxydantes. Il est étudié pour sa capacité à moduler les voies biologiques et ses applications thérapeutiques potentielles.
Médecine
En médecine, la recherche se concentre sur le potentiel du composé en tant que candidat médicament. Ses propriétés anti-inflammatoires et antioxydantes en font un candidat prometteur pour le traitement de diverses maladies, notamment le cancer et les troubles neurodégénératifs.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité ou une réactivité accrue.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has shown potential biological activities, including anti-inflammatory and antioxidant properties. It is studied for its ability to modulate biological pathways and its potential therapeutic applications.
Medicine
In medicine, research is focused on the compound’s potential as a drug candidate. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
Le mécanisme d’action de l’acide (Z)-2-(5-(3-éthoxy-4-hydroxybenzylidène)-2,4-dioxothiazolidin-3-yl)acétique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La structure du composé lui permet de se lier à ces cibles, en modulant leur activité et en conduisant à divers effets biologiques. Par exemple, ses propriétés antioxydantes sont attribuées à sa capacité à piéger les radicaux libres et à inhiber les voies du stress oxydatif.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (Z)-2-(5-(3-éthoxy-4-hydroxybenzylidène)-3-méthyl-2,4-dioxothiazolidin-3-yl)acétique
- Acide (Z)-2-(5-(3-éthoxy-4-hydroxybenzylidène)-2,4-dioxothiazolidin-3-yl)propionique
Unicité
Ce qui distingue l’acide (Z)-2-(5-(3-éthoxy-4-hydroxybenzylidène)-2,4-dioxothiazolidin-3-yl)acétique des composés similaires, c’est sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C14H13NO6S |
|---|---|
Poids moléculaire |
323.32 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H13NO6S/c1-2-21-10-5-8(3-4-9(10)16)6-11-13(19)15(7-12(17)18)14(20)22-11/h3-6,16H,2,7H2,1H3,(H,17,18)/b11-6- |
Clé InChI |
QWWSZPTWYZUJMQ-WDZFZDKYSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


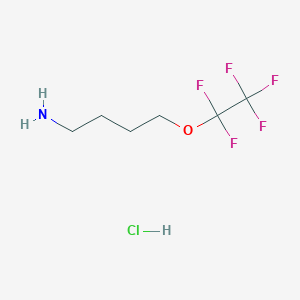
![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)
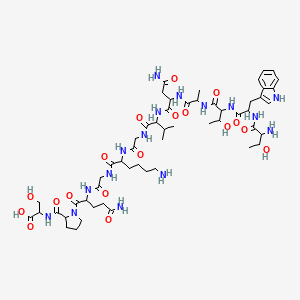
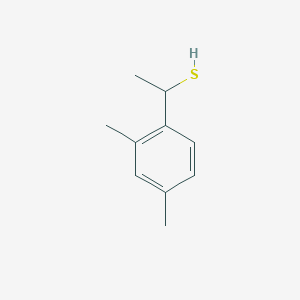
![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12110484.png)
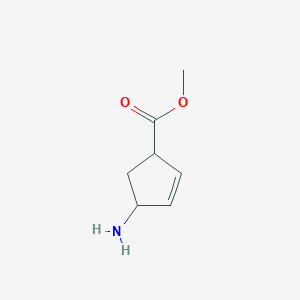
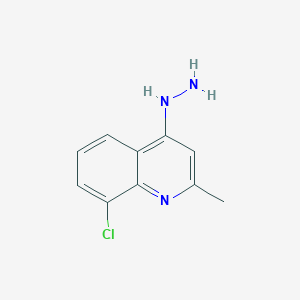

![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)
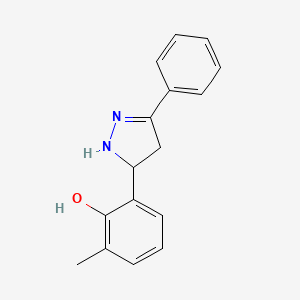

![3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-](/img/structure/B12110543.png)
